molecular formula C9H12ClNO2 B555530 H-D-Phg-OMe.HCl CAS No. 19883-41-1

H-D-Phg-OMe.HCl

Cat. No. B555530
CAS RN: 19883-41-1
M. Wt: 201.65 g/mol
InChI Key: FUUXTVBJBBSPAG-DDWIOCJRSA-N
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Description

H-D-Phg-OMe.HCl, also known as ®-(-)-2-Phenylglycine Methyl Ester Hydrochloride, is a derivative of glycine . It is a white solid and is used as an intermediate in the synthesis of Cephradine, a cephalosporin antibiotic .


Synthesis Analysis

This compound functions as an acyl donor in the enzymatic synthetic process for cephradine synthesis . More detailed synthesis procedures may be found in specific scientific literature .


Molecular Structure Analysis

The molecular formula of this compound is C9H12ClNO2 . The average mass is 201.650 Da and the monoisotopic mass is 201.055649 Da .


Chemical Reactions Analysis

Detailed information about the chemical reactions involving this compound can be found in specific scientific literature .


Physical And Chemical Properties Analysis

This compound is a white solid . More detailed physical and chemical properties can be found in databases like ChemSpider and PubChem .

Scientific Research Applications

1. Environmental Impact Assessment

  • Mercury Release from Soils: Research has explored the impact of organic matter (OM) and pH on mercury release from soils. The study found that mercury emission from OM-added soils was low due to the high affinity of OM to mercury (Yang et al., 2007).

2. Health and Medical Research

  • Hydroxychloroquine in Systemic Lupus Erythematosus (SLE): Hydroxychloroquine (HCQ) has been studied for its effectiveness in autoimmune diseases like SLE. It may reduce the risk of flares and organ damage in SLE patients (Ponticelli & Moroni, 2017).
  • Gastric Mucosa Cytoprotection: A study on the expression of a 72-kDa heat shock protein in gastric mucosa of rats suggests its crucial role in cytoprotection, which could provide therapeutic strategies for protection against mucosal injury (Watanabe et al., 2004).
  • Hydrogel Properties in Regenerative Medicine: The unique properties of hydrogels (HGs) have been discussed for their applications in regenerative medicine and tissue engineering (Chyzy & Plonska-Brzezinska, 2020).

3. Pharmaceutical Development

  • Drug-Drug Interactions of Hormonal Contraceptives: A research initiative aims to elucidate drug-drug interactions associated with hormonal contraceptive agents (HCAs) and their impact on unintended pregnancies and breakthrough bleeding (Lesko et al., 2018).
  • Control of Transdermal Permeation of Drugs: Studies have been conducted on the control of transdermal permeation of drugs like hydrocortisone acetate from different formulations (Fini et al., 2008).

4. Drug Efficacy and Safety

  • Photodynamic Therapy in Barrett's High-Grade Dysplasia: Research on the efficacy and safety of photodynamic therapy with Photofrin for Barrett's high-grade dysplasia has been conducted, offering insights into treatment effectiveness (Overholt et al., 2007).

5. Drug Delivery Systems

  • Intracellular Delivery Against Drug Resistance: Studies have focused on the development of drug delivery systems to overcome multidrug resistance, such as the use of nanostructured lipid carriers for drug delivery (Liu et al., 2016).

6. Bioavailability and Pharmacokinetics

  • Influence on Bioavailability of Drugs: Investigations into the influence of drugs like hydroxychloroquine on the bioavailability of other medications have been conducted, highlighting interactions in drug metabolism (Somer et al., 2000).

Safety and Hazards

Specific safety and hazard information for H-D-Phg-OMe.HCl can be found in material safety data sheets . It’s important to handle this compound with appropriate safety measures.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for H-D-Phg-OMe.HCl involves the protection of the amino group of phenylalanine followed by the coupling of the protected amino acid with methanol to form the methyl ester. The final step involves the deprotection of the amino group to obtain the desired compound.", "Starting Materials": [ "Phenylalanine", "Methanol", "Hydrochloric acid", "Di-tert-butyl dicarbonate", "N,N-Diisopropylethylamine", "Dimethylformamide", "Ethyl acetate", "Sodium bicarbonate" ], "Reaction": [ "Protection of amino group: Phenylalanine is dissolved in dimethylformamide and cooled to 0°C. Di-tert-butyl dicarbonate and N,N-diisopropylethylamine are added to the solution and stirred for 2 hours at 0°C. The resulting mixture is then quenched with ethyl acetate and washed with water.", "Coupling with methanol: The protected amino acid is dissolved in dimethylformamide and cooled to 0°C. Methanol and N,N-diisopropylethylamine are added to the solution followed by the addition of hydrochloric acid. The reaction mixture is stirred for 2 hours at 0°C and then quenched with ethyl acetate and washed with water.", "Deprotection of amino group: The protected amino acid methyl ester is dissolved in ethyl acetate and cooled to 0°C. Sodium bicarbonate is added to the solution and stirred for 30 minutes at 0°C. The resulting mixture is then quenched with water and extracted with ethyl acetate. The organic layer is washed with brine, dried over magnesium sulfate, and concentrated to obtain the desired H-D-Phg-OMe.HCl compound." ] }

CAS RN

19883-41-1

Molecular Formula

C9H12ClNO2

Molecular Weight

201.65 g/mol

IUPAC Name

(2R)-2-(methylamino)-2-phenylacetic acid;hydrochloride

InChI

InChI=1S/C9H11NO2.ClH/c1-10-8(9(11)12)7-5-3-2-4-6-7;/h2-6,8,10H,1H3,(H,11,12);1H/t8-;/m1./s1

InChI Key

FUUXTVBJBBSPAG-DDWIOCJRSA-N

Isomeric SMILES

CN[C@H](C1=CC=CC=C1)C(=O)O.Cl

SMILES

COC(=O)C(C1=CC=CC=C1)N.Cl

Canonical SMILES

CNC(C1=CC=CC=C1)C(=O)O.Cl

Pictograms

Irritant

Related CAS

26682-99-5 (Parent)

synonyms

19883-41-1; (R)-Methyl2-amino-2-phenylacetatehydrochloride; H-D-PHG-OMEHCL; H-D-Phg-OMe.HCl; (R)-(-)-2-Phenylglycinemethylesterhydrochloride; (R)-2-PhenylglycineMethylEsterHydrochloride; METHYL(2R)-2-AMINO-2-PHENYLACETATEHYDROCHLORIDE; MFCD00137487; d-phenylglycinemethylesterhydrochloride; PubChem10946; PubChem19021; 307882_ALDRICH; SCHEMBL1143309; DTHMTBUWTGVEFG-DDWIOCJRSA-N; MolPort-003-929-770; ACT07454; AKOS015846308; AKOS015903224; CS13901; RP25887; AK-47584; AM008839; BR-47584; SC-46254; ST2408187

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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